![molecular formula C8H10O2 B1205994 Bicyclo[2.2.2]octane-2,6-dione CAS No. 38231-60-6](/img/structure/B1205994.png)
Bicyclo[2.2.2]octane-2,6-dione
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-2,6-dione is an alicyclic ketone characterized by a bicyclic structure with two oxo groups located at positions 2 and 6. This compound, with the molecular formula C8H10O2, is known for its stability and unique structural properties .
Applications De Recherche Scientifique
Bicyclo[2.2.2]octane-2,6-dione has several applications in scientific research:
Mécanisme D'action
Target of Action
Bicyclo[2.2.2]octane-2,6-dione is a complex organic compound that has been studied for its potential biological activity It’s structurally similar to 11β-hsd1 inhibitors , suggesting that it may interact with similar targets.
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can be reduced by yeast species to form hydroxy ketones
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s reduction to hydroxy ketones suggests that it may be involved in redox reactions and related biochemical pathways.
Result of Action
The molecular and cellular effects of Bicyclo[22Its reduction to hydroxy ketones could potentially lead to changes in the cellular environment, affecting the function of target cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction to hydroxy ketones is facilitated by yeast species , suggesting that the presence and activity of these organisms could influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Bicyclo[2.2.2]octane-2,6-dione plays a crucial role in biochemical reactions, particularly in the context of reduction processes. It interacts with specific enzymes, such as carbonyl reductases, which facilitate its conversion to hydroxyketones. For instance, genetically engineered Saccharomyces cerevisiae strains overexpressing carbonyl reductases have been shown to efficiently reduce this compound to its corresponding hydroxyketones . These interactions highlight the compound’s potential in stereoselective reduction reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbonyl reductases, leading to the reduction of its diketone structure to hydroxyketones. This process is highly enantioselective, with specific yeast strains demonstrating significant stereoselectivity in the reduction of this compound . The binding interactions between the compound and the enzymes facilitate the reduction process, resulting in the formation of enantiomerically pure hydroxyketones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the reduction of this compound by yeast strains can lead to the formation of stable hydroxyketones with high enantiomeric excess . These stable products can have prolonged effects on cellular processes, depending on the experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-2,6-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method is efficient and yields high purity products . Another method involves the reduction of spirodiisophorones using sodium in liquid ammonia and t-butanol, which reduces the 6-keto group to produce the corresponding secondary alcohols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Birch reduction using sodium in liquid ammonia and t-butanol converts the 6-keto group to secondary alcohols.
Substitution: It can undergo substitution reactions where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in liquid ammonia and t-butanol are commonly used for Birch reduction.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Diketones and other oxidized derivatives.
Reduction: Secondary alcohols with endo or exo configurations.
Substitution: Substituted bicyclo[2.2.2]octane derivatives.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-2,5-dione: Similar in structure but with oxo groups at positions 2 and 5.
Bicyclo[2.2.2]octane-3,5-dione: Another similar compound with oxo groups at positions 3 and 5.
Uniqueness: Bicyclo[2.2.2]octane-2,6-dione is unique due to its specific placement of oxo groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research studies .
Propriétés
IUPAC Name |
bicyclo[2.2.2]octane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMHPUAHFEJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


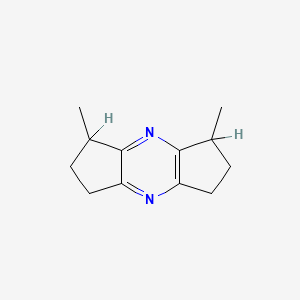
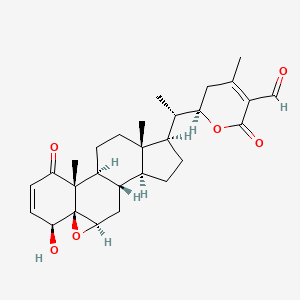
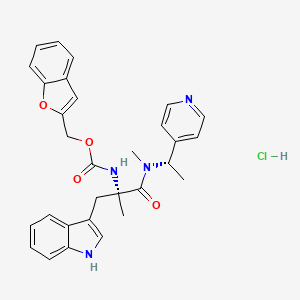

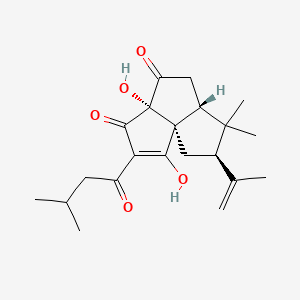
![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)
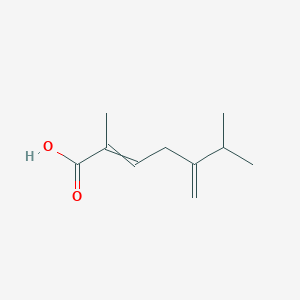
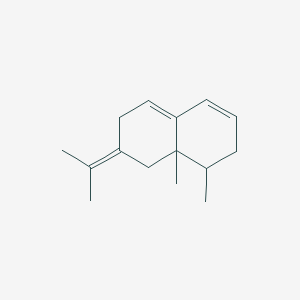
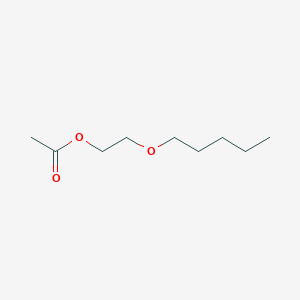
![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)
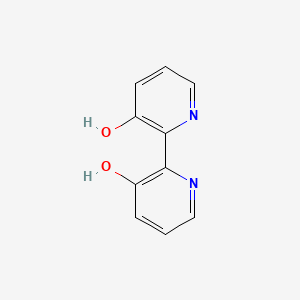
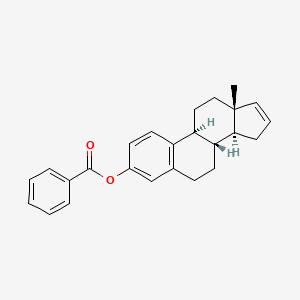
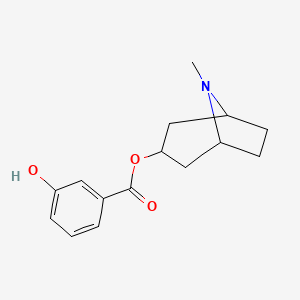
![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)
